

Application Note: Determining the IC50 of Flt3-IN-17 in MV4-11 Cells

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Compound of Interest		
Compound Name:	Flt3-IN-17	
Cat. No.:	B10857069	Get Quote

Introduction

Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[1][2] Mutations in the FLT3 gene are among the most common genetic alterations in Acute Myeloid Leukemia (AML), occurring in approximately 30% of patients.[1][3] The most frequent type of mutation is an internal tandem duplication (ITD) in the juxtamembrane domain, which leads to ligand-independent constitutive activation of the kinase.[2][4] This aberrant signaling drives leukemic cell proliferation and is associated with a poor prognosis.[3]

The MV4-11 cell line is a human AML cell line that is homozygous for the FLT3-ITD mutation.[5] [6] This makes it an essential and widely used in-vitro model for studying the efficacy of FLT3 inhibitors.[5] **Flt3-IN-17** is a small molecule inhibitor designed to target the FLT3 kinase. Determining its half-maximal inhibitory concentration (IC50) is a crucial first step in evaluating its therapeutic potential. The IC50 value represents the concentration of the inhibitor required to reduce the viability of the cancer cells by 50%.[7][8]

This application note provides a detailed protocol for determining the IC50 of **Flt3-IN-17** in MV4-11 cells using a common cell viability assay.

Flt3 Signaling Pathway

In AML cells with a FLT3-ITD mutation, the FLT3 receptor is constitutively active, meaning it signals without the need for its natural ligand. This leads to the chronic activation of several

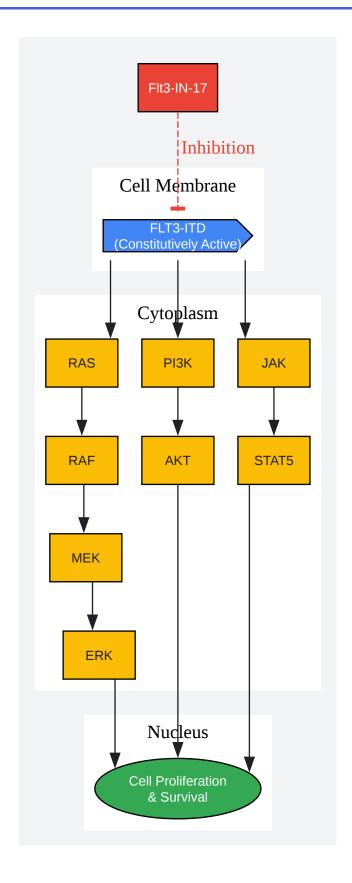


Methodological & Application

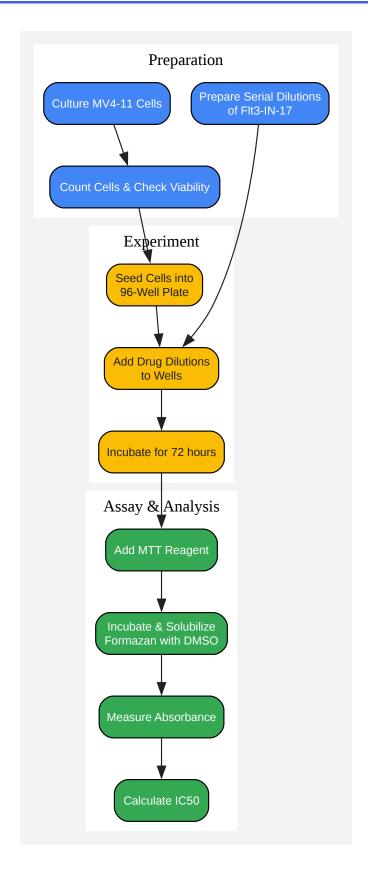
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downstream pro-survival and proliferative signaling pathways, including the RAS/RAF/MAPK, PI3K/AKT, and JAK/STAT pathways.[2][4][9] Flt3 inhibitors like **Flt3-IN-17** aim to block the ATP-binding site of the kinase, thereby preventing its activation and shutting down these downstream signals.









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